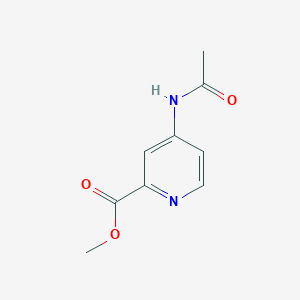Methyl 4-acetamidopyridine-2-carboxylate
CAS No.:
Cat. No.: VC13503831
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H10N2O3 |
|---|---|
| Molecular Weight | 194.19 g/mol |
| IUPAC Name | methyl 4-acetamidopyridine-2-carboxylate |
| Standard InChI | InChI=1S/C9H10N2O3/c1-6(12)11-7-3-4-10-8(5-7)9(13)14-2/h3-5H,1-2H3,(H,10,11,12) |
| Standard InChI Key | HOHWSLCOEPDQQP-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=NC=C1)C(=O)OC |
| Canonical SMILES | CC(=O)NC1=CC(=NC=C1)C(=O)OC |
Introduction
Chemical Identity and Structural Analysis
Methyl 4-acetamidopyridine-2-carboxylate (CHNO) is theorized to consist of a pyridine ring substituted with an acetamido group at the 4-position and a methyl ester at the 2-position. This configuration suggests a planar aromatic system with hydrogen-bonding capabilities due to the acetamido moiety. Key structural analogs include:
-
Methyl 4-aminopyridine-2-carboxylate (CHNO): A precursor with a primary amine at the 4-position, synthesized via hydrogenation of azido intermediates .
-
Methyl 2-aminopyridine-4-carboxylate (CHNO): An isomer with demonstrated inhibitory activity against nitric oxide synthetase .
The acetamido group in methyl 4-acetamidopyridine-2-carboxylate likely enhances stability compared to primary amines, reducing susceptibility to oxidation .
Synthesis and Reaction Pathways
While no direct synthesis of methyl 4-acetamidopyridine-2-carboxylate is documented, plausible routes can be inferred from related compounds:
Amination Followed by Acetylation
A two-step process derived from methyl 4-azidopyridine-2-carboxylate:
-
Hydrogenation: Catalytic hydrogenation (H, Pd/C) reduces the azide to a primary amine, yielding methyl 4-aminopyridine-2-carboxylate .
-
Acetylation: Treatment with acetic anhydride or acetyl chloride introduces the acetamido group.
Theoretical Reaction:
Direct Functionalization of Pyridine Intermediates
Alternative routes may involve:
-
Copper-catalyzed amination: As demonstrated in the synthesis of 2-aminopyridine-4-methanol, where chloro intermediates react with ammonia under catalytic conditions . Adapting this method could allow the introduction of acetamide groups via modified reagents.
Physicochemical Properties
Extrapolated properties based on structural analogs:
The acetamido group is expected to increase hydrophobicity compared to primary amine analogs, potentially enhancing membrane permeability in biological systems .
Challenges and Future Research Directions
Synthesis Optimization
Current gaps include:
-
Selectivity: Avoiding over-acetylation or ester hydrolysis during synthesis.
-
Catalyst Development: Recyclable catalysts (e.g., Cu-based systems ) could improve sustainability.
Characterization Needs
Critical studies required:
-
X-ray crystallography: To confirm molecular geometry.
-
Solubility profiling: In aqueous and organic solvents for formulation studies.
Biological Screening
Priority areas for testing:
-
Enzyme inhibition assays: Targeting nitric oxide synthetase, cyclooxygenase, or tyrosine kinases.
-
Cytotoxicity studies: Against cancer cell lines (e.g., HeLa, MCF-7).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume